4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one
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Overview
Description
4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole moiety substituted with a phenylbutanone group, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one typically involves the reaction of 1-methylindole with a suitable phenylbutanone precursor. One common method is the Fischer indole synthesis, where the indole ring is formed by the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction is usually carried out under reflux with methanesulfonic acid in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated indole rings.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one involves its interaction with specific molecular targets. One known target is histone acetyltransferase KAT2B, which plays a role in gene expression regulation . The compound may exert its effects by modulating the activity of this enzyme, leading to changes in the acetylation status of histones and subsequent alterations in gene expression.
Comparison with Similar Compounds
- 1-Methyl-1H-indole-3-carbaldehyde
- 1-Methyl-1H-indole-3-acetic acid
- 1-Methyl-1H-indole-3-ethanol
Comparison: 4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one is unique due to the presence of the phenylbutanone group, which imparts distinct chemical and biological properties
Properties
CAS No. |
185679-91-8 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C19H19NO/c1-14(21)12-17(15-8-4-3-5-9-15)18-13-20(2)19-11-7-6-10-16(18)19/h3-11,13,17H,12H2,1-2H3 |
InChI Key |
VAIPVFXXMYDYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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